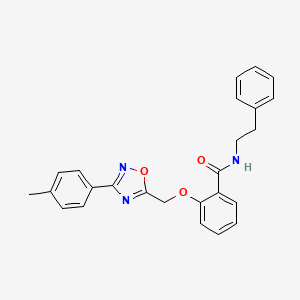
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as PT-oxadiazole, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves the inhibition of the NF-κB pathway, which is a critical signaling pathway involved in the production of inflammatory cytokines. N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the phosphorylation of IκBα, which prevents the translocation of NF-κB to the nucleus, thereby inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown several biochemical and physiological effects in various studies. One of the significant effects of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to reduce oxidative stress. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has several advantages for lab experiments. One of the significant advantages is its ability to inhibit the NF-κB pathway, which is a critical signaling pathway involved in various inflammatory diseases. However, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee also has limitations, such as its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. One of the significant future directions is the development of more efficient synthesis methods for N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee. Another future direction is the investigation of the potential therapeutic applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, future research could focus on the optimization of the pharmacokinetic properties of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee to improve its efficacy and safety.
Conclusion
In conclusion, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a novel compound that has shown promising results in various scientific research studies related to its synthesis, mechanism of action, and biochemical and physiological effects. The compound has significant potential therapeutic applications in various inflammatory diseases, and future research could lead to the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee involves several steps, including the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine to produce N-phenethyl-3-(p-tolyl)-1,2,4-oxadiazole-5-carboxamide. This compound is then reacted with 4-methoxybenzoyl chloride to produce the final product, N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. The synthesis of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee has shown potential therapeutic applications in various scientific research studies. One of the significant applications of N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee is its ability to act as an anti-inflammatory agent. Studies have shown that N-phenethyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamidee inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)24-27-23(31-28-24)17-30-22-10-6-5-9-21(22)25(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZROGFOIYAFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

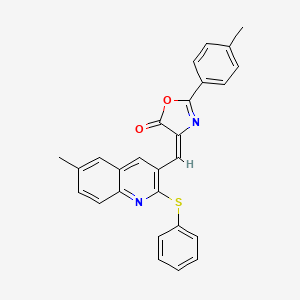
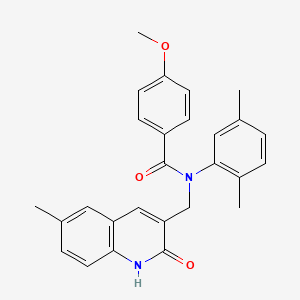
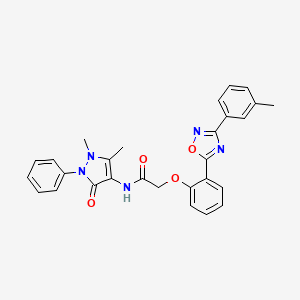
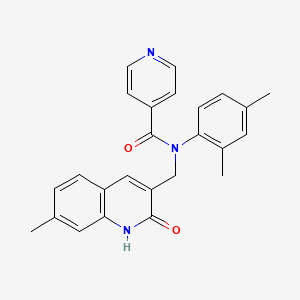
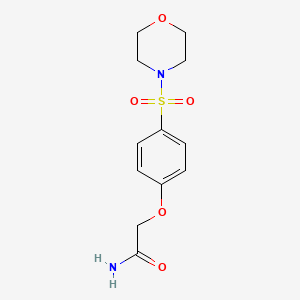
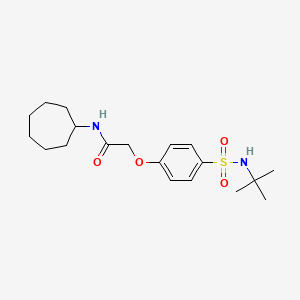
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)

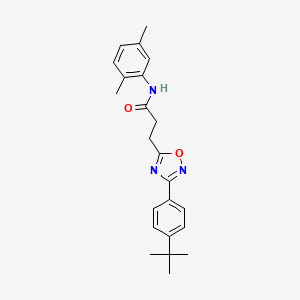

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)
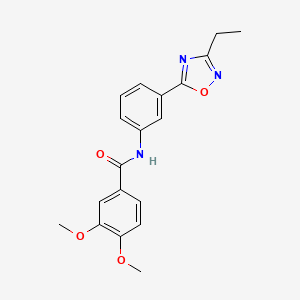
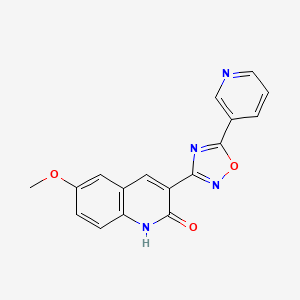
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)